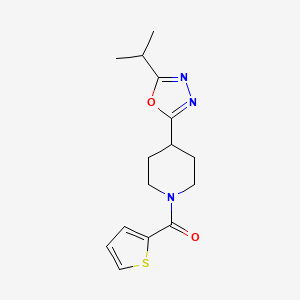

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

The compound "(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone" features a piperidine core substituted at the 4-position with a 5-isopropyl-1,3,4-oxadiazole moiety. The piperidine nitrogen is further functionalized via a methanone linker to a thiophen-2-yl group. This architecture combines heterocyclic motifs (oxadiazole, piperidine, thiophene) that are commonly associated with bioactivity in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-10(2)13-16-17-14(20-13)11-5-7-18(8-6-11)15(19)12-4-3-9-21-12/h3-4,9-11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTZUVITUSWJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazides

The 1,3,4-oxadiazole ring is commonly synthesized via cyclodehydration of diacylhydrazides. For the target compound, piperidine-4-carboxylic acid hydrazide (1) reacts with isobutyric acid hydrazide (2) to form the diacylhydrazide intermediate (3). Cyclization using phosphorus pentoxide (P₂O₅) in refluxing xylene yields 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (4).

Reaction Conditions:

Alternative Cyclizing Agents

Phosphorus pentasulfide (P₂S₅) in xylene can also facilitate cyclization, though it preferentially forms 1,3,4-thiadiazoles. For oxadiazole selectivity, P₂O₅ is superior.

Functionalization of the Piperidine Scaffold

N-Alkylation and Acylation

The piperidine nitrogen is functionalized via alkylation or acylation. 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine (4) reacts with thiophene-2-carbonyl chloride (5) in the presence of a base (e.g., triethylamine) to form the target ketone.

Reaction Conditions:

- Base: Triethylamine (2 eq.)

- Solvent: Dichloromethane

- Temperature: 0°C → room temperature

- Yield: 65–75%

Thiophene Methanone Synthesis

Friedel-Crafts Acylation

Thiophene undergoes Friedel-Crafts acylation with 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl chloride (6) in the presence of AlCl₃ to introduce the ketone at the 2-position.

Reaction Conditions:

Mannich Reaction

A Mannich reaction between 2-acetylthiophene (7), 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (4), and paraformaldehyde in isopropanol with HCl yields the β-amino ketone intermediate, which is oxidized to the target methanone.

Reaction Conditions:

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Diacylhydrazide Cyclization | P₂O₅, xylene | 53–60 | High oxadiazole selectivity | Requires harsh conditions |

| Friedel-Crafts Acylation | AlCl₃, nitromethane | 58–63 | Direct thiophene functionalization | Low regioselectivity |

| Mannich Reaction | Paraformaldehyde, HCl | 69–76 | Mild conditions, high yield | Multi-step oxidation required |

Optimization Strategies

Solvent and Temperature Effects

Purification Techniques

- Recrystallization: Ethanol/water mixtures purify the oxadiazole-piperidine intermediate with >95% purity.

- Column Chromatography: Silica gel (ethyl acetate/hexane) isolates the final methanone product.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that piperidine derivatives similar to this compound exhibit significant activity against various cancer cell lines. For instance, studies have shown that compounds with oxadiazole moieties can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

The oxadiazole and thiophene components are known to possess antimicrobial properties. Preliminary studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Neurological Disorders

Compounds containing piperidine and oxadiazole rings have been researched for their potential in treating neurological disorders such as Alzheimer's disease. They may act by modulating neurotransmitter systems or inhibiting enzymes involved in neurodegeneration .

Synthesis Methodologies

The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

- Piperidine Derivative Synthesis : Piperidine can be synthesized from appropriate precursors using standard organic synthesis techniques.

- Final Coupling Reaction : The final step usually involves coupling the thiophene moiety with the piperidine derivative to form the target compound.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a similar oxadiazole-piperidine derivative exhibited significant cytotoxic effects on breast cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated promising activity with minimum inhibitory concentrations ranging from 10 µg/mL to 20 µg/mL against various strains .

Mechanism of Action

The exact mechanism of action of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring might interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the piperidine and thiophene rings could enhance binding affinity and specificity.

Comparison with Similar Compounds

Variations in the Oxadiazole Substituent

The 1,3,4-oxadiazole ring is a critical pharmacophore. Compared to analogs:

- However, the thione (-SH) group in this analog could reduce metabolic stability compared to the thiophene-linked methanone in the target compound .

Modifications to the Piperidine/Piperazine Core

- MK47 (2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) (): Replacing the piperidine with a piperazine ring and adding a trifluoromethylphenyl group introduces strong electron-withdrawing effects, which may improve metabolic stability and receptor affinity (e.g., for serotonin or dopamine receptors) .

Variations in the Aromatic Methanone Group

- Thiophen-2-yl vs.

- Phenyl vs. Thiophen-2-yl (): Substituting thiophene with a phenyl group (e.g., 5-phenyl-1,3,4-oxadiazole derivatives) increases hydrophobicity but may diminish interactions with sulfur-binding enzyme pockets .

Data Table: Key Structural and Hypothetical Property Comparisons

*logP values estimated using fragment-based methods.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for MK47 (), involving condensation of a thiophen-2-yl carbonyl chloride with a pre-formed 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine intermediate .

- Bioactivity Trends : Piperazine/piperidine derivatives with trifluoromethyl groups (e.g., MK47) show enhanced CNS penetration, suggesting the target compound’s isopropyl group may offer a balance between lipophilicity and metabolic stability .

- Thermodynamic Stability : Oxadiazoles with bulky substituents (e.g., benzodioxin in ZINC2720460) exhibit higher melting points, implying that the target compound’s isopropyl group may confer favorable crystallinity for formulation .

Biological Activity

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with an oxadiazole moiety and a thiophene group. Its molecular formula is , and it has a molecular weight of approximately 320.4 g/mol. The structural representation can be denoted as follows:

Biological Activity Overview

Recent studies have indicated that compounds containing oxadiazole and piperidine rings exhibit significant biological activities, particularly in anticancer research. The oxadiazole ring is known for its bioisosteric properties, which contribute to the modulation of biological activity.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest. It targets specific signaling pathways involved in tumor growth and metastasis.

-

In Vitro Studies :

- A study demonstrated that derivatives of oxadiazole exhibited IC50 values ranging from 0.275 to 0.417 µM against several cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer) .

- Another study highlighted the compound's ability to inhibit thymidine phosphorylase, which is crucial for tumor growth .

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in cancer treatment:

Research Findings

- Antiproliferative Effects : The compound has shown promising antiproliferative effects in various studies, indicating its potential as an anticancer agent.

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets such as EGFR and IL-6, which are critical in cancer progression .

- Structure-Activity Relationship (SAR) : Modifications on the piperidine and thiophene rings have been explored to enhance biological activity, with some derivatives showing improved potency compared to standard chemotherapeutics .

Q & A

Q. Optimization Strategies :

- Temperature control : Reflux conditions (e.g., 80–100°C) improve cyclization efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for heterocycle formation .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate acylation steps .

- Purity monitoring : HPLC and TLC are used to track intermediates, with yields averaging 60–75% after recrystallization .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Focus

Primary techniques :

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.0–3.5 ppm (piperidine CH₂), and δ 7.0–7.5 ppm (thiophene protons) confirm substituent positions .

- ¹³C NMR : Carbonyl signals at ~190 ppm (methanone C=O) and oxadiazole carbons at 160–170 ppm .

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 347.4 (calculated for C₁₇H₂₀FN₃O₂) .

- HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Advanced applications :

- X-ray crystallography : Resolves piperidine ring conformation and oxadiazole-thiophene dihedral angles (if crystals are obtainable) .

- IR spectroscopy : C=O stretch at ~1680 cm⁻¹ and C-N oxadiazole vibrations at ~1550 cm⁻¹ .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Advanced Research Focus

Key modifications and effects :

| Structural Feature | Modification | Biological Impact | Evidence |

|---|---|---|---|

| Oxadiazole ring | Replace isopropyl with CF₃ | Increased lipophilicity; improved CNS penetration | |

| Piperidine moiety | N-methylation | Enhanced metabolic stability | |

| Thiophene group | Substitute with furan | Altered electronic profile; reduced cytotoxicity |

Q. Methodology :

- In silico docking : Predict binding to targets like kinases or GPCRs using AutoDock Vina .

- In vitro assays : Test derivatives for IC₅₀ values in enzyme inhibition (e.g., COX-2) or cytotoxicity (MTT assay) .

What contradictions exist in reported biological activities of analogous compounds, and how can they be resolved?

Advanced Research Focus

Observed discrepancies :

- Antimicrobial activity : Some studies report MIC values of 2–5 µg/mL against S. aureus , while others show no activity below 20 µg/mL .

- Cytotoxicity : Variability in IC₅₀ values (e.g., 10–50 µM in HeLa cells) across labs .

Q. Resolution strategies :

Standardize assays : Use CLSI guidelines for antimicrobial testing .

Control cell lines : Include primary cells to distinguish selective toxicity .

Batch consistency : Verify compound purity (>98%) via LC-MS to exclude impurities as confounding factors .

How do solvent polarity and pH influence the stability of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone in solution?

Advanced Research Focus

Stability profiles :

- Aqueous solutions : Rapid hydrolysis of the oxadiazole ring at pH < 3 or pH > 10 (t₁/₂ < 24 hrs) .

- Organic solvents : Stable in DMSO or ethanol for >7 days at 4°C .

Q. Analytical methods :

- UV-Vis spectroscopy : Monitor absorbance at λₘₐₓ 275 nm for degradation products .

- Kinetic studies : Fit degradation data to first-order models to calculate activation energy (Eₐ) .

Q. Recommendations :

- Store lyophilized at -20°C.

- Prepare fresh solutions in PBS (pH 7.4) for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.